5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole
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Overview
Description
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: is an organic compound featuring a pyrazole ring substituted with a 2,5-dihydro-1H-pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with 2,5-Dihydro-1H-pyrrole: The 2,5-dihydro-1H-pyrrole group can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method. This step may involve the use of a boronic acid derivative of the pyrrole group and a halogenated pyrazole precursor.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and product purity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the pyrazole or pyrrole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyrazole or pyrrole rings.
Substitution: Various substituted pyrazole or pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism by which 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could bind to a protein’s active site, altering its function.
Material Properties: In materials science, the compound’s electronic structure may influence its conductivity or light-emitting properties, making it useful in electronic devices.
Comparison with Similar Compounds
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole:
2,5-Dihydro-1H-pyrrole: Does not contain the pyrazole ring, limiting its use in applications where the pyrazole structure is crucial.
Pyrazole Derivatives: Various pyrazole derivatives with different substituents can be compared to highlight the unique properties conferred by the 2,5-dihydro-1H-pyrrole group.
This compound’s uniqueness lies in the combination of the pyrazole and pyrrole rings, which provides a versatile platform for further functionalization and application in diverse fields.
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C8H11N3/c1-11-8(3-5-10-11)7-2-4-9-6-7/h2-3,5,9H,4,6H2,1H3 |
InChI Key |
XMDIGDWCGRPXCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CCNC2 |
Origin of Product |
United States |
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